molecular formula C16H16ClFN2O3 B2767758 1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034491-71-7

1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2767758
CAS No.: 2034491-71-7
M. Wt: 338.76
InChI Key: QMZUIRKCLUDMBZ-UHFFFAOYSA-N
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Description

1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the 4-chloro-3-fluorophenylpropanoyl intermediate, which is then reacted with azetidine and pyrrolidine-2,5-dione under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)pyrrolidine: Shares a similar core structure but lacks the azetidin-3-yl and propanoyl groups.

    Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione cores but different substituents.

Uniqueness

1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3/c17-12-3-1-10(7-13(12)18)2-4-14(21)19-8-11(9-19)20-15(22)5-6-16(20)23/h1,3,7,11H,2,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZUIRKCLUDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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